molecular formula C8H7NO3 B14441794 N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide CAS No. 74331-99-0

N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide

Cat. No.: B14441794
CAS No.: 74331-99-0
M. Wt: 165.15 g/mol
InChI Key: ZURSEPSYQSVJFZ-UHFFFAOYSA-N
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Description

N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide is a chemical compound characterized by the presence of a dioxocyclohexadienyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide typically involves the oxidation of precursor compounds such as phenylalanine derivatives. The reaction conditions often include the use of oxidizing agents like hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, reduced cyclohexadiene derivatives, and substituted acetamide compounds .

Mechanism of Action

The mechanism of action of N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS) and other reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, leading to modifications that affect their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide is unique due to its specific structural configuration and the presence of both an acetamide and a dioxocyclohexadienyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

74331-99-0

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

N-(3,4-dioxocyclohexa-1,5-dien-1-yl)acetamide

InChI

InChI=1S/C8H7NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,9,10)

InChI Key

ZURSEPSYQSVJFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=O)C(=O)C=C1

Origin of Product

United States

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